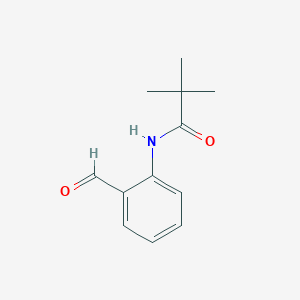
N-(2-Formylphenyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Formylphenyl)pivalamide is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a pivalamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formylphenyl)pivalamide typically involves the reaction of 2-formylphenylamine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-(2-Formylphenyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: 2-(Pivaloylamino)benzoic acid.
Reduction: 2-(Pivaloylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
N-(2-Formylphenyl)pivalamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2-Formylphenyl)pivalamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through its formyl and amide groups, forming hydrogen bonds or covalent interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
- N-(4-Chloro-2-formylphenyl)pivalamide
- N-(5-Fluoro-2-formylphenyl)pivalamide
- N-(4,5-Difluoro-2-formylphenyl)pivalamide
Uniqueness
N-(2-Formylphenyl)pivalamide is unique due to the position of the formyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of the pivalamide group also imparts steric hindrance, affecting the compound’s overall stability and reactivity compared to its analogs .
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
N-(2-formylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)11(15)13-10-7-5-4-6-9(10)8-14/h4-8H,1-3H3,(H,13,15) |
InChI 键 |
DCEAFUXGCPVNSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cobalt(3+);[5-(5,6-dimethyl-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B12447045.png)
![4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12447047.png)
![Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane](/img/structure/B12447050.png)
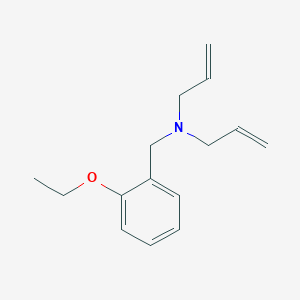
![2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole](/img/structure/B12447063.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)
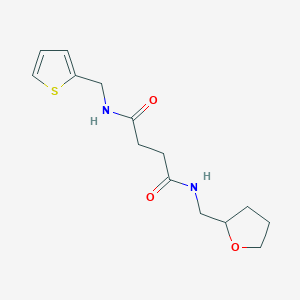
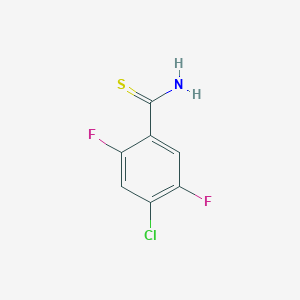
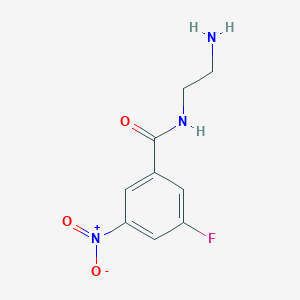


![2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide](/img/structure/B12447131.png)

![4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B12447137.png)
